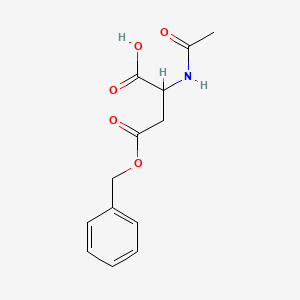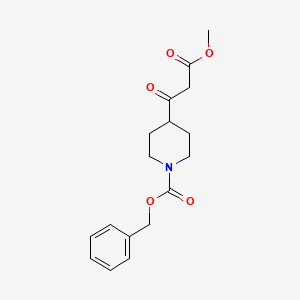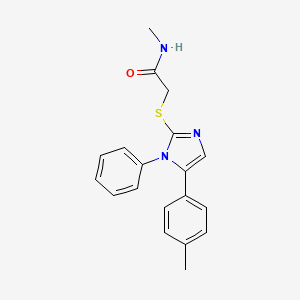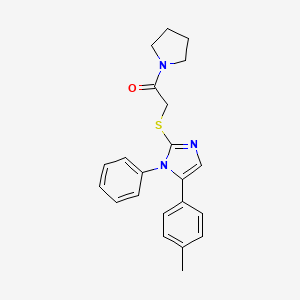
2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid
Overview
Description
2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid, also known as ABK, is a synthetic compound that belongs to the family of amino acid derivatives. It has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The mechanism of action of 2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory and immune responses. This compound has also been shown to inhibit the expression of COX-2, an enzyme that is overexpressed in various types of cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been shown to modulate the activity of immune cells, such as T cells and dendritic cells.
Advantages and Limitations for Lab Experiments
2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and has a long shelf life. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in in vivo experiments.
Future Directions
There are several future directions for the research on 2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid. One of the future directions is to investigate the potential of this compound as a therapeutic agent for the treatment of autoimmune disorders, such as multiple sclerosis and lupus. Another future direction is to investigate the potential of this compound as a chemopreventive agent for the prevention of cancer. Furthermore, the development of more soluble derivatives of this compound could improve its bioavailability and increase its potential for therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in the treatment of various diseases, including cancer and inflammation. The synthesis of this compound involves a series of chemical reactions starting from commercially available starting materials. This compound has been extensively studied for its potential therapeutic applications, and it has been shown to exhibit anti-inflammatory, anti-cancer, and immunomodulatory properties. This compound has several advantages for lab experiments, but its low solubility in water is a limitation. There are several future directions for the research on this compound, including investigating its potential as a therapeutic agent for autoimmune disorders and cancer prevention.
Scientific Research Applications
2-Acetamido-4-(benzyloxy)-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and immunomodulatory properties. This compound has been tested in various in vitro and in vivo models, and it has shown promising results in the treatment of various diseases, including breast cancer, prostate cancer, and rheumatoid arthritis.
properties
IUPAC Name |
2-acetamido-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-9(15)14-11(13(17)18)7-12(16)19-8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRQBCVXVCWXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2R,3R,4S,5R)-3-Benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B3198424.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3,3,5-trimethylcyclohexyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3198435.png)
![N-(4-acetamidophenyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B3198438.png)
![1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B3198455.png)
![5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3198464.png)


